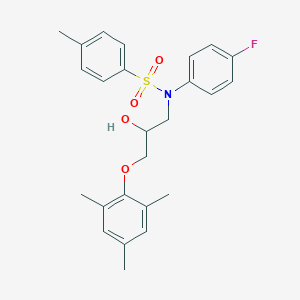

![molecular formula C15H14N2O2 B2669148 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 215177-57-4](/img/structure/B2669148.png)

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.289 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, UV–vis, and 1H-NMR . In one study, the structure of a complex was revealed to be a macrocyclic tetramer .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the photovoltaic properties of a similar compound were investigated using DFT and TD-DFT . Another study discussed the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .科学的研究の応用

Fluorescence Sensing Applications

Research by Shi et al. (2015) highlighted the synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives, including m-hydroxybenzaldehyde. These frameworks could potentially serve as fluorescence sensors for these chemicals, indicating a potential application of related compounds in detecting specific chemical substances (Shi et al., 2015).

Catalytic Applications

The research by Santos et al. (2003) on "(Eta2-alkyne)methyl(dioxo)rhenium complexes" as aldehyde-olefination catalysts implies the utility of structurally related compounds in catalysis, especially in the olefination of aldehydes. This suggests potential catalytic applications for "5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde" in organic synthesis processes (Santos et al., 2003).

Synthesis of Novel Compounds

Gözel et al. (2014) reported the synthesis of a novel azo-enamine tautomer through the condensation reaction involving 2-amino-4-methylphenol and "5-[(E)-(4-ethylphenyl)diazenyl]-2-hydroxybenzaldehyde." This work not only showcases the compound's role in forming new chemical entities but also its structural flexibility and potential in the design of materials with unique properties (Gözel et al., 2014).

Antibacterial and Radical Scavenging Properties

Azarbani et al. (2016) synthesized compounds from the reaction of "5-((4-R-phenyl)diazenyl)-2-hydroxybenzaldehyde" with aminopyridines, showing significant antibacterial activity against several bacteria and notable radical scavenging effects. This study demonstrates the potential biomedical applications of compounds related to "this compound" in developing new antimicrobial agents and antioxidants (Azarbani et al., 2016).

特性

IUPAC Name |

5-[(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10-3-4-13(7-11(10)2)16-17-14-5-6-15(19)12(8-14)9-18/h3-9,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUSCQNRGGUWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)

![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)

![N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide](/img/structure/B2669080.png)

![2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole](/img/structure/B2669081.png)

![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)

![2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane](/img/structure/B2669083.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2669086.png)